molecular formula C16H12ClFN2O3S2 B2977223 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide CAS No. 895484-30-7

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide

Cat. No.: B2977223
CAS No.: 895484-30-7
M. Wt: 398.85
InChI Key: JYYNBZSJLIUZJO-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide: is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide typically involves multiple steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Chlorination and Methylation: The benzothiazole core is then chlorinated and methylated to introduce the 7-chloro and 4-methyl substituents.

    Sulfonylation: The 4-fluorobenzenesulfonyl group is introduced through a sulfonylation reaction using 4-fluorobenzenesulfonyl chloride.

    Acetamide Formation: Finally, the acetamide group is introduced through an amide coupling reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Antimicrobial Activity: Benzothiazole derivatives are often studied for their antimicrobial properties.

    Anticancer Activity: Some derivatives have shown potential as anticancer agents.

Industry

    Dyes and Pigments: Benzothiazole derivatives are used in the synthesis of dyes and pigments.

    Pharmaceuticals: Potential use in the development of new drugs.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes and receptors, leading to inhibition or activation of specific pathways. The molecular targets may include:

    Enzymes: Inhibition of enzymes involved in microbial growth or cancer cell proliferation.

    Receptors: Binding to receptors that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-chlorobenzenesulfonyl)acetamide
  • N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-bromobenzenesulfonyl)acetamide

Uniqueness

The presence of the 4-fluorobenzenesulfonyl group in N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide may impart unique properties such as increased lipophilicity, enhanced biological activity, or specific interactions with molecular targets compared to its analogs.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O3S2/c1-9-2-7-12(17)15-14(9)20-16(24-15)19-13(21)8-25(22,23)11-5-3-10(18)4-6-11/h2-7H,8H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYNBZSJLIUZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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